molecular formula C11H20O4 B12329241 tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate

tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate

Cat. No.: B12329241
M. Wt: 216.27 g/mol
InChI Key: RYSBSOFJVAAVJA-UHFFFAOYSA-N
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Description

tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate is an organic compound with the molecular formula C10H19NO4 It is a derivative of oxetane, a four-membered cyclic ether, and contains a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate typically involves the reaction of oxetane derivatives with tert-butyl esters. One common method is the reaction of 3-(hydroxymethyl)oxetane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of tert-butyl 3-(carboxymethyl)oxetan-3-yl propanoate.

    Reduction: Formation of tert-butyl 3-(hydroxymethyl)oxetan-3-yl propanol.

    Substitution: Formation of various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)oxetan-3-yl carbamate
  • tert-Butyl 3-(aminomethyl)oxetan-3-yl carbamate
  • tert-Butyl 3-(hydroxymethyl)phenethylcarbamate

Uniqueness

tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxetane ring and the tert-butyl ester group allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

tert-butyl 3-[3-(hydroxymethyl)oxetan-3-yl]propanoate

InChI

InChI=1S/C11H20O4/c1-10(2,3)15-9(13)4-5-11(6-12)7-14-8-11/h12H,4-8H2,1-3H3

InChI Key

RYSBSOFJVAAVJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1(COC1)CO

Origin of Product

United States

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